REACTION_SMILES
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[C:18]([BH3-:19])#[N:20].[CH3:1][N:2]([CH:3]=[CH:4][c:5]1[c:6]2[cH:7][n:8][nH:9][c:10]2[c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1)[CH3:17].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH3:30][C:31](=[O:32])[OH:33].[Na+:21].[Na+:29].[OH-:28]>>[CH3:1][N:2]([CH2:3][CH2:4][c:5]1[c:6]2[cH:7][n:8][nH:9][c:10]2[c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1)[CH3:17]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
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CN(C)C=Cc1ccc([N+](=O)[O-])c2[nH]ncc12
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CN(C)C=Cc1ccc([N+](=O)[O-])c2[nH]ncc12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCc1ccc([N+](=O)[O-])c2[nH]ncc12
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |